3-Bromo-5-chloropyridazine

Description

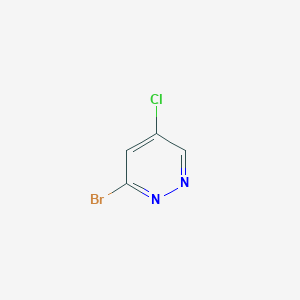

3-Bromo-5-chloropyridazine (CAS: 2092357-48-5) is a heteroaromatic compound featuring a pyridazine ring substituted with bromine and chlorine at positions 3 and 5, respectively. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic and reactivity properties compared to pyridines or pyrazines.

Synthesis: The compound is likely synthesized via halogenation or cross-coupling reactions. For instance, describes bromination of pyridazine derivatives using sodium bicarbonate and methanol, suggesting analogous methods for introducing bromine/chlorine substituents .

Properties

IUPAC Name |

3-bromo-5-chloropyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-4-1-3(6)2-7-8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFSOSNTDNHREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the bromination of 5-chloropyridazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloropyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-chloropyridazine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogenated Pyridazines and Pyridines

The substitution pattern and halogen type significantly influence reactivity and applications. Below is a comparative analysis:

Key Observations :

Positional Isomers and Analogues

- 3-Bromo-4-chloropyridin-2-amine (CAS: 26163-03-1): A pyridine derivative with similarity score 0.72 to this compound. The chlorine at position 4 reduces steric hindrance, favoring nucleophilic aromatic substitution .

- 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS: 1823003-95-7): Methyl groups enhance lipophilicity, making this compound suitable for CNS-targeting drugs .

Biological Activity

3-Bromo-5-chloropyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 192.44 g/mol. The compound features a pyridazine ring with bromine and chlorine substituents, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can lead to alterations in enzyme activity or receptor binding, which are crucial for its antimicrobial and anticancer effects.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting specific cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2) cell lines, showing significant cytotoxic effects with IC50 values ranging from 0.7 μM to 30 μM .

Research Findings

Several studies have focused on the biological activity of this compound, highlighting its potential therapeutic applications:

- Antimicrobial Studies : A study demonstrated that at a concentration of 500 μM, this compound exhibited moderate cleavage of plasmid DNA and showed antimicrobial potency against multiple bacterial strains .

- Anticancer Efficacy : In vitro studies have reported that the compound exhibits high inhibitory potential against human thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The IC50 value for this inhibition was found to be 0.62 μM, indicating a stronger effect compared to standard anticancer drugs .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity |

|---|---|---|

| This compound | 0.7 - 30 | Active against E. coli, S. aureus |

| 5-Fluorouracil | 22.8 - 28.9 | Not primarily studied |

| Other Pyridazine Derivatives | Varies | Varies based on structure |

Case Studies

- Case Study on Anticancer Properties : A recent study evaluated the anticancer effects of various pyridazine derivatives, including this compound. The results indicated that this compound exhibited potent antiproliferative activity across multiple cancer cell lines, outperforming several established chemotherapeutics .

- Case Study on Antimicrobial Effects : Another research effort focused on the antimicrobial properties of halogenated pyridazines, establishing that compounds like this compound could effectively inhibit bacterial growth through mechanisms involving DNA intercalation and metabolic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.